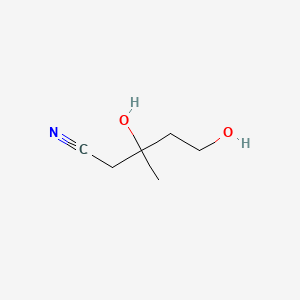![molecular formula C10H9N5O2 B12093653 [5-(6-Amino-9H-purin-9-yl)furan-2-yl]methanol CAS No. 61130-78-7](/img/structure/B12093653.png)
[5-(6-Amino-9H-purin-9-yl)furan-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furanmethanol, 5-(6-amino-9H-purin-9-yl)- is a chemical compound with the molecular formula C10H9N5O2 and a molecular weight of 231.21 g/mol This compound is characterized by the presence of a furan ring and a purine moiety, which are linked through a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanmethanol, 5-(6-amino-9H-purin-9-yl)- typically involves the reaction of a furan derivative with a purine derivative under specific conditions. One common method involves the use of a furanmethanol precursor, which is reacted with a purine derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-Furanmethanol, 5-(6-amino-9H-purin-9-yl)- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and cost-effective production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Furanmethanol, 5-(6-amino-9H-purin-9-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan and purine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced furan and purine products.
Substitution: The compound can undergo substitution reactions, where functional groups on the furan or purine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan and purine derivatives with additional oxygen-containing functional groups, while reduction may produce hydrogenated furan and purine compounds .
Aplicaciones Científicas De Investigación
2-Furanmethanol, 5-(6-amino-9H-purin-9-yl)- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and target specific diseases.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 2-Furanmethanol, 5-(6-amino-9H-purin-9-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The furan and purine moieties play a crucial role in these interactions, allowing the compound to engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Furanmethanol: A simpler compound with only the furan ring and methanol group.
6-Amino-9H-purine: A purine derivative with an amino group at the 6-position.
5-(6-Amino-9H-purin-9-yl)-2-furanmethanol: A structural isomer with a different arrangement of the furan and purine moieties
Uniqueness
2-Furanmethanol, 5-(6-amino-9H-purin-9-yl)- is unique due to its combination of furan and purine rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
61130-78-7 |
|---|---|
Fórmula molecular |
C10H9N5O2 |
Peso molecular |
231.21 g/mol |
Nombre IUPAC |
[5-(6-aminopurin-9-yl)furan-2-yl]methanol |
InChI |
InChI=1S/C10H9N5O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h1-2,4-5,16H,3H2,(H2,11,12,13) |
Clave InChI |
PCVSGOKFMHYKSA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)N2C=NC3=C(N=CN=C32)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)-](/img/structure/B12093580.png)







![7-Bromo-3-methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B12093631.png)

![2-[[(2,6-Di(methyl-d3)phenyl)amino]carbonyl]-1,1-dimethyl-piperidinium Iodide](/img/structure/B12093644.png)

